N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide
Description
N-((4-(1H-Benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to a cyclohexylmethyl group and a quinoxaline-2-carboxamide moiety. The benzimidazole scaffold is known for its versatility in medicinal chemistry, often contributing to interactions with biological targets via hydrogen bonding and π-π stacking . The quinoxaline group, a bicyclic aromatic system, may enhance electronic delocalization and binding affinity to enzymes or nucleic acids.
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c29-23(21-14-24-17-5-1-2-6-18(17)26-21)25-13-15-9-11-16(12-10-15)22-27-19-7-3-4-8-20(19)28-22/h1-8,14-16H,9-13H2,(H,25,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQQKRZFWJYKKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2=NC3=CC=CC=C3N=C2)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The cyclohexyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the quinoxaline moiety through a series of reactions involving diazotization and coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of quinoxaline-2-carboxylic acid derivatives.
Reduction: Production of reduced benzoimidazole derivatives.
Substitution: Introduction of various alkyl or aryl groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in cross-coupling reactions and as a building block in the construction of larger molecular frameworks.
Biology: The biological activity of this compound has been explored in various studies, with potential applications in drug discovery and development. Its interaction with biological targets, such as enzymes and receptors, makes it a candidate for therapeutic agents.
Medicine: Research has shown that derivatives of this compound exhibit promising pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. These properties make it a valuable compound in the development of new drugs.
Industry: In material science, this compound can be used in the design of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance. Its incorporation into polymers and coatings can improve their performance in various industrial applications.
Mechanism of Action
The mechanism by which N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes and receptors, modulating their activity and leading to biological effects. The benzoimidazole moiety enhances the compound's ability to interact with biological systems, potentially influencing pathways related to inflammation, microbial growth, and cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues and their distinguishing features:
Key Observations:
- Quinoxaline vs. Triazole-containing analogues (e.g., 6i, 6p) show strong quorum sensing inhibition (~64–68%), suggesting that electron-withdrawing groups (e.g., nitro, chloro) enhance activity .
- Cyclohexyl vs.
- Carboxamide vs. Thioether/Sulfonamide : The carboxamide group in the target compound may offer stronger hydrogen-bonding capacity compared to thioether (5a) or sulfonamide derivatives, influencing target selectivity .
Biological Activity
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The compound can be described by the following structural formula:
This structure combines elements from benzimidazole and quinoxaline, which are known for their diverse biological properties.
Biological Activity Overview
Research indicates that compounds containing the quinoxaline nucleus exhibit a broad spectrum of biological activities, including:
- Antibacterial : Effective against various bacterial strains.
- Antifungal : Inhibitory effects on fungal growth.
- Antiviral : Potential in inhibiting viral replication.
- Anticancer : Inducing apoptosis in cancer cells.
These activities are primarily attributed to the unique structural features of quinoxaline derivatives, allowing for interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoxaline derivatives. For instance, a study demonstrated that certain quinoxaline compounds inhibited respiratory syncytial virus (RSV) replication at micromolar concentrations, with EC50 values ranging from 5 to 28 µM .
Table 1: Antiviral Activity of Quinoxaline Derivatives
| Compound | Target Virus | EC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | RSV | 5 | 10 |
| Compound B | HCV | 6.7 | 35.46 |
| Compound C | TMV | 0.12 | N/A |
Antimicrobial Activity
Quinoxaline derivatives have also been evaluated for their antimicrobial properties. A study reported that various synthesized quinoxaline compounds exhibited significant antibacterial and antifungal activity, with some showing effectiveness comparable to standard antibiotics .
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | E. coli | 15 |
| Compound E | S. aureus | 18 |
| Compound F | C. albicans | 20 |
Case Studies and Research Findings
- Synthesis and Screening : A study synthesized several quinoxaline derivatives and screened them for biological activity. The results indicated that modifications to the quinoxaline structure significantly influenced their antibacterial efficacy .
- Cytotoxicity Studies : Another research effort assessed the cytotoxic effects of these compounds on various cancer cell lines. The findings revealed that certain derivatives induced apoptosis at low micromolar concentrations, suggesting their potential as anticancer agents .
- DNA Binding Affinity : Compounds similar to this compound were found to bind DNA with high affinity, which is a critical mechanism for their antiviral and anticancer activities .
Q & A
What are the most efficient synthetic routes for N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide?
Level: Basic
Methodological Answer:
The synthesis of benzimidazole-containing compounds often involves multi-step protocols. Key strategies include:
- One-pot catalysis : Using CBr₄ as a catalyst to promote condensation reactions between benzimidazole precursors and carboxamide derivatives, achieving yields >70% under mild conditions (e.g., 80°C, 12 h) .
- Copper-catalyzed coupling : For introducing sulfonyl or alkyl groups, copper iodide mediates three-component reactions between 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes, enabling modular functionalization .
- Thermal amidation : Reaction of 2-(4-thiazole)benzimidazole with oxoacetic acid derivatives in DMSO at 60°C for 24 h, followed by column chromatography purification (e.g., 50% yield for N-(adamantan-1-yl)-4-(1H-benzo[d]imidazol-2-yl)thiazole-2-carboxamide) .
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
Rigorous characterization requires:
- NMR spectroscopy : ¹H/¹³C NMR to confirm benzimidazole and quinoxaline ring connectivity (e.g., aromatic protons at δ 7.2–8.5 ppm, cyclohexyl CH₂ at δ 2.1–3.0 ppm) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₂₃N₅O₂ at m/z 438.1932) .
- FT-IR : Identification of key functional groups (e.g., C=O stretch at ~1630 cm⁻¹, C=N stretch at ~1740 cm⁻¹) .
How do structural modifications influence biological activity in benzimidazole-quinoxaline derivatives?
Level: Advanced
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Substituent effects : Electron-withdrawing groups (e.g., Cl, CF₃) on the benzimidazole moiety enhance antimicrobial potency (e.g., 68% inhibition at 250 μM for nitro-substituted derivatives) but may increase cytotoxicity .
- Quinoxaline modifications : Introduction of hydrophilic groups (e.g., methoxy, sulfamoyl) improves solubility but reduces target binding affinity .
- Cyclohexyl spacer : Enhances membrane permeability compared to rigid aromatic linkers, as shown in comparative molecular docking studies .
Table 1: Selected SAR Data for Analogous Compounds
| Substituent (R) | Biological Activity (IC₅₀) | Cytotoxicity (HEK293) | Source |
|---|---|---|---|
| 3,5-Dichloro | 6.4 μM (mGluR5 inhibition) | Low | |
| 4-Nitro | 64.99% (QS inhibition) | Moderate | |
| 4-Trifluoromethyl | 65.80% (QS inhibition) | High |
What computational approaches predict target interactions for this compound?
Level: Advanced
Methodological Answer:
- Molecular docking : Schrodinger Glide is used to model binding to LasR (e.g., compound 6p showed a docking score of −9.2 kcal/mol, correlating with 68% quorum-sensing inhibition) .
- DFT calculations : To evaluate optoelectronic properties (e.g., HOMO-LUMO gap of 3.2 eV for Schiff base derivatives, indicating potential as semiconductors) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2.0 Å for mGluR5 inhibitors) .
How can discrepancies between in vitro and in vivo activity data be resolved?
Level: Advanced
Methodological Answer:
- Metabolic stability assays : Liver microsome studies (e.g., human/rat) identify rapid clearance of nitro-substituted derivatives (t₁/₂ <15 min), explaining reduced in vivo efficacy .
- Permeability testing : Caco-2 monolayer assays show poor absorption (Papp <1 × 10⁻⁶ cm/s) for highly polar analogs, guiding structural optimization .
- Toxicity profiling : MTT assays on HEK293 cells (e.g., IC₅₀ >100 μM for compound 6p) validate low cytotoxicity before in vivo trials .
What are the emerging applications of benzimidazole-quinoxaline hybrids beyond antimicrobial activity?
Level: Advanced
Methodological Answer:
- Neuroprotection : Derivatives targeting mGluR5 (e.g., 3,5-dichloro analog with IC₅₀ = 6.4 μM) show promise in mitigating glutamate excitotoxicity .
- Optoelectronics : Schiff base derivatives exhibit nonlinear optical (NLO) properties (βtot = 1.5 × 10⁻³⁰ esu) and large Stokes shifts (>100 nm), suitable for OLEDs .
- Corrosion inhibition : Benzimidazole analogs achieve >90% inhibition efficiency for mild steel in HCl via adsorption (Langmuir isotherm model) .
How is crystallographic data utilized to validate structural hypotheses?
Level: Basic
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
